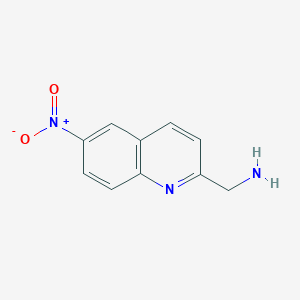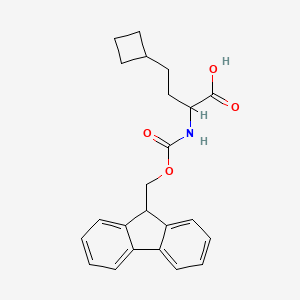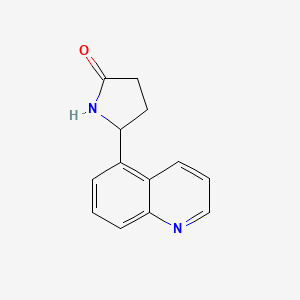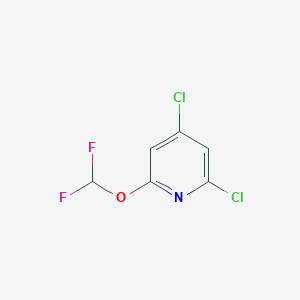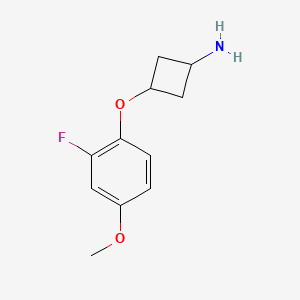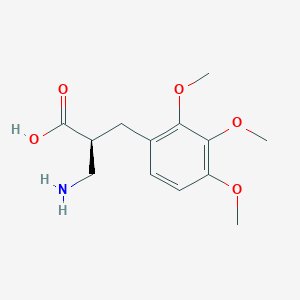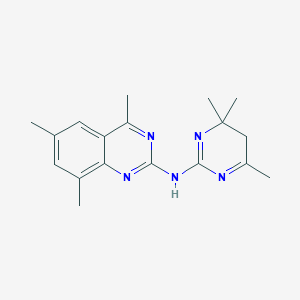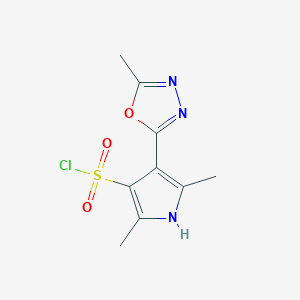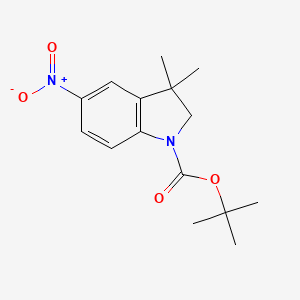
2-Chloro-3-methylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbenzimidamide is an organic compound with a molecular formula of C8H9ClN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbenzimidamide typically involves the reaction of 2-chloro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is as follows:
Starting Material: 2-Chloro-3-methylbenzonitrile.
Reagent: Ammonia or an amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-3-methylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF at temperatures ranging from 50-100°C.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-3-methylbenzimidamides.
Oxidation: Formation of 2-chloro-3-methylbenzoic acid or 2-chloro-3-methylbenzaldehyde.
Reduction: Formation of 2-chloro-3-methylbenzylamine.
科学的研究の応用
2-Chloro-3-methylbenzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-methylbenzimidamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylbenzonitrile: A precursor in the synthesis of 2-Chloro-3-methylbenzimidamide.
2-Chloro-3-methylbenzamide: A structurally similar compound with different functional groups.
3-Methylbenzimidazole: Lacks the chlorine substituent but shares the benzimidazole core.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group on the benzimidazole ring
特性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
2-chloro-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H3,10,11) |
InChIキー |
SJJWCAPBHMLWKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


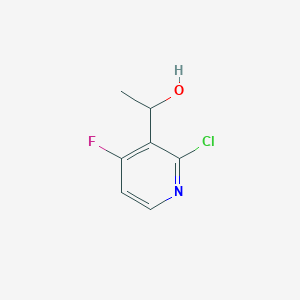
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)

